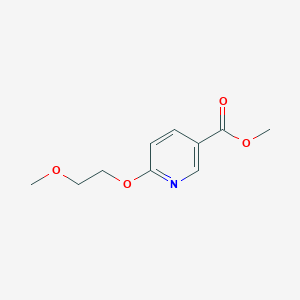

Methyl 6-(2-methoxyethoxy)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(2-methoxyethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-5-6-15-9-4-3-8(7-11-9)10(12)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZEQPIMNPDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nicotinate Scaffolds in Synthetic Chemistry

Nicotinate (B505614) esters, specifically, are versatile intermediates in organic synthesis. google.com They serve as precursors for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.org The ester group can be readily modified, allowing for the synthesis of amides, hydrazides, and other derivatives, making the nicotinate scaffold a highly adaptable platform for developing new chemical entities. google.com The Hantzsch pyridine (B92270) synthesis is a classic method for creating the pyridine ring structure, which can then be modified to produce various nicotinate derivatives. organic-chemistry.org

Role of Ether Linkages in Molecular Design and Function

Ether linkages (R-O-R') are a fundamental functional group in organic chemistry and play a significant role in molecular design, particularly in medicinal chemistry. chemicalbook.com The inclusion of an ether bond within a molecule can profoundly influence its physicochemical properties. For instance, ether linkages can enhance a compound's lipophilicity, which can improve its ability to cross cellular membranes. chemicalbook.com

Structurally, the oxygen atom in an ether can act as a hydrogen bond acceptor, a critical interaction for how a drug binds to its target receptor. stereoelectronics.org This seemingly simple ether bond can also impact a molecule's conformation and flexibility. In complex biological systems, ether lipids are integral components of cell membranes, affecting membrane fluidity and participating in cellular signaling pathways. chemicalbook.comsigmaaldrich.com The stability of the ether bond, compared to the more readily hydrolyzed ester bond, makes it a desirable feature for designing molecules intended to persist in a biological environment. wikipedia.org

Contextualizing Methyl 6 2 Methoxyethoxy Nicotinate Within Pyridine Ester Chemistry

Strategies for Incorporating the 2-Methoxyethoxy Moiety

A primary focus in the synthesis of the target molecule is the introduction of the 2-methoxyethoxy group onto the pyridine ring. This can be achieved through several approaches, each with its own set of precursors and reaction conditions.

One direct method for forming the ester is the Fischer-Speier esterification. mdpi.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. libretexts.orgorganic-chemistry.org In the context of synthesizing related nicotinate esters, such as methyl 6-methylnicotinate (B8608588), 6-methylnicotinic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. chemicalbook.comprepchem.com The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgathabascau.ca

For the synthesis of the title compound, a similar strategy could be envisioned, starting from 6-(2-methoxyethoxy)nicotinic acid and methanol. The general mechanism proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. mdpi.commasterorganicchemistry.com

Table 1: Examples of Fischer Esterification for Nicotinate Synthesis

| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Product | Reference |

| 6-Methylnicotinic acid | Methanol | Hydrogen Chloride | Methyl 6-methylnicotinate | prepchem.com |

| Nicotinic acid | Methanol | Sulfuric Acid | Methyl nicotinate | researchgate.net |

| 5-Ethyl-2-methylpyridine (B142974) (oxidized in situ) | Methanol | Sulfuric Acid | Methyl 6-methylnicotinate | environmentclearance.nic.in |

The Williamson ether synthesis is a fundamental method for forming ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com This approach can be applied to the synthesis of 6-alkoxynicotinates by reacting a 6-halonicotinate with an appropriate alkoxide. The reaction typically involves a deprotonated alcohol (alkoxide) acting as a nucleophile, attacking a primary alkyl halide. wikipedia.org

In the synthesis of this compound, this would involve the reaction of methyl 6-chloronicotinate with the sodium salt of 2-(2-methoxyethoxy)ethanol (B87266). The alkoxide is generated by treating the alcohol with a strong base like sodium hydride. masterorganicchemistry.com The reaction is generally carried out at elevated temperatures, and the use of phase transfer catalysts can sometimes improve the reaction rate and yield. wikipedia.org

This method is particularly useful for introducing a variety of ether functionalities onto the pyridine ring. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often being employed. masterorganicchemistry.comlibretexts.org

The synthesis of the target compound relies on the availability of key intermediates, particularly those containing the 2-methoxyethoxy group. 2-(2-Methoxyethoxy)ethanol, also known as methyl carbitol, is a commercially available industrial solvent. wikipedia.orgchemspider.comnist.govsigmaaldrich.com It is a clear, hygroscopic liquid with the chemical formula CH₃OCH₂CH₂OCH₂CH₂OH. wikipedia.org

For certain synthetic strategies, it may be necessary to activate this alcohol, for instance, by converting it to a better leaving group like a tosylate. This would facilitate its reaction with a nucleophilic pyridine precursor. Ether derivatives are considered valuable building blocks in the synthesis of various heterocyclic compounds. researchgate.netnih.gov For example, a related compound, 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)nicotinic acid, highlights the use of a methoxyethoxy-containing side chain in the construction of substituted nicotinic acids. nih.gov

Functional Group Interconversions on Nicotinate Cores

Another synthetic strategy involves starting with a pre-functionalized nicotinate core and then performing transformations to introduce the desired substituents.

A common approach in pyridine chemistry is the halogenation of the ring, followed by a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com For instance, a methyl nicotinate derivative can be halogenated at the C-6 position. This 6-halo substituent then serves as a leaving group that can be displaced by a nucleophile.

In the context of synthesizing this compound, methyl 6-chloronicotinate can be reacted with the alkoxide of 2-(2-methoxyethoxy)ethanol. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the nucleophilic attack at the C-6 position. masterorganicchemistry.com This reaction is a powerful tool for introducing a wide variety of substituents onto the pyridine ring. nih.gov

Table 2: Nucleophilic Aromatic Substitution on Pyridine Rings

| Pyridine Substrate | Nucleophile | Product Type | Reference |

| 2,4-Dinitrofluorobenzene | Amines | N-substituted dinitroaniline | masterorganicchemistry.com |

| 2-chloro-3-(4-cyanophenyl)-5-hydroxypyridine | (R)-3-pyrrolidinol | Pyridyl ether | nih.gov |

| p-Chloronitrobenzene | Methoxide (B1231860) | p-Nitroanisole | masterorganicchemistry.com |

Ester condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. fiveable.me The Dieckmann condensation, an intramolecular Claisen condensation, is particularly useful for forming cyclic β-keto esters from diesters. numberanalytics.comonlineorganicchemistrytutor.commasterorganicchemistry.comorganicchemistrytutor.com This reaction is typically base-catalyzed and is effective for creating five- and six-membered rings. onlineorganicchemistrytutor.comucalgary.ca

While not directly leading to the linear ether side chain of the target molecule, ester condensations are crucial in building more complex heterocyclic systems derived from nicotinates. For example, a patent describes the synthesis of 6-methyl nicotine (B1678760) starting from methyl 6-methylnicotinate and γ-butyrolactone, which proceeds through an initial ester condensation reaction. google.com Such reactions highlight the versatility of nicotinate esters as building blocks in the synthesis of more complex molecules. The Hantzsch pyridine synthesis is another example of a condensation reaction that produces pyridine derivatives, though it typically involves the reaction of a β-keto ester, an aldehyde, and ammonia. fiveable.mewikipedia.orgijnrd.org

Optimization of Synthetic Routes for Improved Yield and Selectivity

The quest for more efficient and selective methods for synthesizing nicotinate esters has led to significant advancements in catalytic processes and reaction conditions. These optimizations are critical for the large-scale production of these valuable compounds.

Catalytic Systems for Nicotinate Esterification (e.g., Lanthanum(III) Isopropoxide)

The esterification of nicotinic acid and its derivatives is a fundamental transformation in the synthesis of compounds like this compound. Traditional methods often rely on strong acid catalysts, such as sulfuric acid, which can lead to harsh reaction conditions and the formation of unwanted byproducts. chemicalbook.com Modern synthetic chemistry has seen a shift towards the use of metal-based catalysts that offer milder conditions and improved selectivity.

Lanthanum(III) isopropoxide has emerged as a promising catalyst in transesterification reactions, a process closely related to esterification. nih.govnih.gov A lanthanum(III) complex, prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, has been shown to be highly effective for the transesterification of various esters with a wide range of alcohols. nih.govnih.gov This catalytic system is noteworthy for its high efficiency, even with low catalyst loading (as low as 1 mol %), and its ability to promote reactions under neutral and mild conditions. nih.govorganic-chemistry.org The use of such a system for the direct esterification of nicotinic acid derivatives could offer a significant advantage over traditional methods, potentially leading to higher yields and a cleaner reaction profile.

The catalytic activity of lanthanum(III) complexes extends to other related transformations as well. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been successfully employed in the direct amidation of esters, a reaction that shares mechanistic similarities with esterification. organic-chemistry.org This highlights the versatility of lanthanum-based catalysts in facilitating the formation of key functional groups in organic synthesis.

Table 1: Comparison of Catalytic Systems for Esterification and Related Reactions

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Lanthanum(III) isopropoxide / 2-(2-methoxyethoxy)ethanol | Transesterification | High efficiency, mild conditions, low catalyst loading | nih.govnih.gov |

| Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) | Amidation of esters | Mild conditions, broad substrate scope, high yields | organic-chemistry.org |

| Sulfuric Acid | Esterification | Readily available, well-established | chemicalbook.com |

This table provides an interactive comparison of different catalytic systems.

Stereochemical Considerations in the Synthesis of Chiral Nicotinate Analogues

Many biologically active molecules derived from nicotinic acid are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The specific three-dimensional arrangement of atoms, or stereochemistry, is often critical for a molecule's biological function. ethz.ch Therefore, controlling the stereochemistry during the synthesis of chiral nicotinate analogues is of paramount importance.

The synthesis of conformationally restricted nicotine analogues, which are a class of chiral nicotinate derivatives, provides excellent examples of stereochemical control in practice. nih.gov These syntheses often involve the creation of new stereocenters, and the methods employed are designed to produce a single desired enantiomer or diastereomer.

Several strategies are employed to achieve stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry into the final product. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: In this method, a small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov For example, the synthesis of certain pyrrolo[2,3-f]quinoline derivatives utilizes a sarcosine-promoted intramolecular azomethine ylide-alkene [3+2] cycloaddition to generate the tricyclic skeleton with specific stereochemistry. nih.gov

The characterization of chiral compounds to confirm their enantiomeric purity is typically achieved using techniques such as polarimetry, chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. researchgate.net

Byproduct Formation and Mitigation Strategies in Nicotinate Synthesis

In any chemical synthesis, the formation of byproducts is a common challenge that can reduce the yield and purity of the desired product. The synthesis of nicotinate derivatives is no exception. Byproducts can arise from a variety of sources, including side reactions of the starting materials, reagents, or intermediates.

For instance, in the industrial production of nicotinic acid, a precursor to nicotinate esters, the oxidation of 5-ethyl-2-methylpyridine with nitric acid generates nitrous oxide (N2O), a potent greenhouse gas. nih.govresearchgate.net While this is a concern for the synthesis of the acid, the subsequent esterification to form the methyl ester can also have its own set of byproducts.

Common strategies to mitigate byproduct formation in the synthesis of pyridine derivatives like nicotinates include:

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and solvent can significantly influence the reaction pathway and minimize side reactions. ijnrd.org

Catalyst Selection: The choice of catalyst can have a profound impact on the selectivity of a reaction. As discussed earlier, moving from strong acid catalysts to more selective metal-based catalysts can reduce byproduct formation. mdpi.com

Use of Protecting Groups: In complex syntheses, protecting groups can be used to temporarily block reactive functional groups and prevent them from participating in unwanted side reactions. rsc.org

Purification Techniques: After the reaction is complete, various purification methods such as distillation, crystallization, and column chromatography are employed to remove any byproducts and isolate the pure desired product. ijnrd.org

In some cases, a reaction that produces a byproduct can be turned into a useful transformation. For example, while attempting to introduce a 2-ethylhexyloxycarbonyl group to a hydrazine (B178648) derivative, an undesired difunctionalized byproduct was formed. Further optimization using pyridine as a base in dichloromethane (B109758) led to the desired product in a moderate yield, demonstrating how understanding byproduct formation can lead to improved synthetic routes. rsc.org

Table 2: Common Byproducts and Mitigation Approaches in Pyridine Derivative Synthesis

| Reaction Type | Potential Byproduct(s) | Mitigation Strategy | Reference |

| Oxidation of Alkylpyridines | Over-oxidation products, Ring-opened products | Catalyst selection (e.g., V2O5/TiO2), controlled conditions | nih.govresearchgate.net |

| Esterification | Dehydration products, unreacted starting material | Use of milder catalysts (e.g., Lanthanum salts), optimization of reaction time and temperature | chemicalbook.comnih.gov |

| Coupling Reactions | Homocoupling products, terpyridines | Catalyst and ligand selection (e.g., Pd(OAc)2 with specific ligands) | mdpi.com |

This interactive table outlines common byproducts and strategies to minimize their formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including nicotinate esters. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. In nicotinate esters, the protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 6.5-8.2 ppm), with their exact shifts depending on the position and nature of substituents. ucl.ac.uk

For a representative nicotinate ester, Methyl nicotinate, the proton chemical shifts are well-documented. chemicalbook.comorganicchemistrydata.org The proton at position 2 of the pyridine ring is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom, resulting in a downfield shift. The protons at positions 4, 5, and 6 also exhibit characteristic shifts. The methyl ester protons typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Methyl Nicotinate

| Proton | Chemical Shift (ppm) in CDCl₃ |

| H-2 | ~9.23 |

| H-4 | ~8.78 |

| H-5 | ~7.39 |

| H-6 | ~8.29 |

| -OCH₃ | ~3.96 |

Data sourced from publicly available spectral databases for Methyl nicotinate. chemicalbook.com

In this compound, the presence of the 2-methoxyethoxy group at the 6-position of the pyridine ring will influence the chemical shifts of the ring protons compared to the unsubstituted methyl nicotinate. The ether linkage and the additional methylene (B1212753) and methoxy (B1213986) protons will introduce new signals in the ¹H NMR spectrum, providing further structural confirmation.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. organicchemistrydata.org

For nicotinate esters, the carbonyl carbon of the ester group typically resonates in the downfield region of the spectrum (δ 170-185 ppm). libretexts.org The carbons of the pyridine ring appear in the aromatic region (δ 125-150 ppm), with the carbon attached to the nitrogen atom generally showing a downfield shift. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Methyl Nicotinate

| Carbon | Chemical Shift (ppm) in CDCl₃ |

| C-2 | ~153 |

| C-3 | ~126 |

| C-4 | ~137 |

| C-5 | ~123 |

| C-6 | ~150 |

| C=O | ~166 |

| -OCH₃ | ~52 |

Data sourced from publicly available spectral databases for Methyl nicotinate. chemicalbook.com

The introduction of the 2-methoxyethoxy group in this compound will lead to additional signals in the ¹³C NMR spectrum corresponding to the carbons of this substituent. The chemical shifts of the pyridine ring carbons will also be affected by the electronic influence of this group.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for complete structural assignment. epfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In nicotinate esters, COSY spectra would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, in this compound, HMBC would show correlations between the ester methyl protons and the carbonyl carbon, as well as between the protons of the 2-methoxyethoxy group and the carbons of the pyridine ring.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous determination of the molecular structure of this compound and its analogues. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. researchgate.net The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds and functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group, the C-O single bonds of the ester and ether functionalities, and the vibrations of the pyridine ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | ~1720-1740 |

| C-O (ester) | Stretching | ~1200-1300 |

| C-O-C (ether) | Asymmetric Stretching | ~1100-1150 |

| C=C, C=N (aromatic ring) | Stretching | ~1400-1600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

Data based on typical IR absorption frequencies for organic functional groups. chemicalbook.com

The specific positions of these bands can provide additional structural information. For instance, conjugation of the ester group with the pyridine ring can slightly lower the C=O stretching frequency.

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. capes.gov.br While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

For nicotinate derivatives, Raman spectroscopy can provide valuable information about the vibrations of the pyridine ring and the non-polar bonds in the molecule. nih.gov The analysis of both IR and Raman spectra can lead to a more complete vibrational assignment and a more detailed understanding of the molecular structure. nih.gov The combination of these techniques has been successfully applied to the study of various nicotinic acid derivatives. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the precise determination of molecular weight and can offer insights into the molecular structure through the analysis of fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for the accurate mass determination of polar molecules like this compound. In this soft ionization technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For this compound, analysis via ESI-HRMS is expected to primarily yield the protonated molecular ion, [M+H]⁺. The high-resolution capabilities of the mass analyzer allow for the determination of the ion's mass with exceptional accuracy, typically to within a few parts per million (ppm). This precise mass measurement is crucial for confirming the elemental composition of the molecule. Under certain conditions, sodiated adducts, [M+Na]⁺, may also be observed, which can arise from the presence of sodium salts in the sample or from the glassware used during sample preparation. researchgate.net In negative ion mode, the use of a signal-enhancing modifier such as 2-(2-methoxyethoxy)ethanol added post-column can counteract ion suppression and significantly improve the detection of deprotonated species or other adducts. nih.gov

A detailed fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragment ions. While a full fragmentation study for this compound has not been reported, a predictive analysis based on common fragmentation pathways for esters and ethers can be proposed. miamioh.edunih.gov Key fragmentation patterns would likely involve cleavage of the ester and ether linkages.

Predicted ESI-HRMS Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 226.0917 | Protonated molecular ion |

| [M+Na]⁺ | 248.0736 | Sodiated adduct |

Predicted Key Fragment Ions in MS/MS Analysis

| Fragment m/z | Proposed Structure/Loss |

| 195.0706 | Loss of OCH₃ (methoxy group) |

| 167.0757 | Loss of C₂H₅O₂ (methoxyethoxy group) |

| 151.0444 | Loss of C₃H₇O₂ (methoxyethoxy group minus methyl) |

| 121.0284 | Nicotinic acid core after ester cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of related nicotinate and nicotinamide (B372718) derivatives provides valuable insights into the likely structural features. nih.gov For instance, nicotinamide is known to crystallize in a monoclinic crystal system. mdpi.com The crystal structure of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa has been solved, revealing a tetragonal crystal system with space group P4(1)22 or P4(3)22. nih.gov These examples demonstrate that nicotinate derivatives can adopt various crystal packing arrangements depending on the substituents and crystallization conditions. The determination of the unit cell parameters and space group is the first step in a full crystal structure elucidation.

Chemical Reactivity and Transformation Studies of Methyl 6 2 Methoxyethoxy Nicotinate

Reaction Mechanisms of Nicotinate (B505614) Ester Derivatives

Nicotinate esters, as derivatives of pyridine-3-carboxylic acid, exhibit a reactivity profile influenced by the electron-withdrawing nature of the pyridine (B92270) ring. The nitrogen atom in the ring deactivates the aromatic system towards electrophilic attack, making reactions at the carbon atoms of the pyridine ring challenging. acs.org Conversely, the ring is more susceptible to nucleophilic substitution.

The ester group at the 3-position can participate in a variety of reactions. The general reaction mechanisms for nicotinate ester derivatives often involve the carbonyl group of the ester and the pyridine nitrogen. For instance, the basicity of the pyridine nitrogen can be a key factor in reactions, as it can be protonated or alkylated. acs.org

Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group of Methyl 6-(2-methoxyethoxy)nicotinate is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters.

Hydrolysis:

Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 6-(2-methoxyethoxy)nicotinic acid and methanol (B129727). The reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like sodium hydroxide). The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of the methoxide (B1231860) ion. wikipedia.org

Transesterification:

Transesterification involves the exchange of the methyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. For example, reacting this compound with an excess of another alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of Ethyl 6-(2-methoxyethoxy)nicotinate and methanol. nih.govmasterorganicchemistry.comresearchgate.net The use of catalysts like sodium methoxide is common in these transformations. nih.gov

Below is a table summarizing these reactions:

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 6-(2-methoxyethoxy)nicotinic acid + Methanol |

| Transesterification | R-OH, H⁺ or Base (e.g., NaOCH₃) | Ethyl 6-(2-methoxyethoxy)nicotinate + Methanol |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of reactions, including N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. For example, treatment of this compound with an alkyl halide like methyl iodide would yield N-methyl-6-(2-methoxyethoxy)nicotinium iodide. This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and reactivity of the molecule. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids (e.g., m-CPBA) or hydrogen peroxide. masterorganicchemistry.com The resulting N-oxide can activate the pyridine ring for further functionalization at different positions.

A summary of these reactions is provided in the table below:

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-6-(2-methoxyethoxy)nicotinium iodide |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

Transformations of the Ether Linkage

The ether linkage at the 6-position of the pyridine ring is generally stable but can be cleaved under specific conditions.

Ether Cleavage: The carbon-oxygen bonds of the ether can be broken using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). nih.govmasterorganicchemistry.comnih.gov Cleavage of the 2-methoxyethoxy group would likely proceed via protonation of the ether oxygen followed by nucleophilic attack by a halide ion. Depending on the conditions, this could lead to the formation of 6-hydroxynicotinic acid derivatives and the corresponding alkyl halides. The relative ease of cleavage of the two C-O bonds in the 2-methoxyethoxy group would depend on steric and electronic factors.

| Reaction Type | Reagent | Potential Products |

| Ether Cleavage | Strong acid (e.g., HBr, HI) or Lewis acid (e.g., BBr₃) | 6-hydroxy-nicotinic acid derivatives, 1-bromo-2-methoxyethane, etc. |

Intramolecular Cyclization and Rearrangement Processes

The presence of multiple functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures or rearranged products.

Rearrangement Processes: Rearrangements can be induced by thermal or photochemical means. For example, photo-Fries rearrangement has been observed in phenyl 2-methoxynicotinate, where the alkoxy group migrates. While this is an intermolecular example, it highlights the potential for rearrangements in this class of compounds.

Coordination Chemistry of Nicotinate Esters Bearing Ether Substituents As Ligands

Synthesis and Characterization of Metal Complexes with Nicotinate-Polyethylene Glycol Ester Ligands

The synthesis of metal complexes with nicotinate-polyethylene glycol ester ligands involves a multi-step process, beginning with the preparation of the ligand itself, followed by its reaction with a suitable metal precursor. For instance, the ligand 2-(2-methoxyethoxy)ethyl nicotinate (B505614) hydrochloride (L2·HCl) was synthesized and subsequently used to form neutral and cationic ruthenium(II) complexes.

The neutral complexes, with the general formula [RuCl₂(η⁶-p-cym) (L-κN)], are synthesized by reacting the ligand with a ruthenium(II) precursor in an appropriate solvent. The resulting complexes are typically colored solids and can be characterized using a variety of analytical techniques. Elemental analysis is employed to confirm the empirical formula and purity of the synthesized complexes.

Characterization of these complexes relies heavily on spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms the molecular weight of the synthesized ligands and complexes. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the atoms within the ligand and how it changes upon coordination to the metal center. Infrared (IR) spectroscopy is used to identify characteristic vibrational frequencies of functional groups, such as the carbonyl group of the ester, and to confirm the coordination of the ligand to the metal.

Table 1: Synthesized Ruthenium(II) Complexes with 2-(2-methoxyethoxy)ethyl nicotinate (L2)

| Complex | Formula | Characterization Methods |

|---|---|---|

| Neutral Complex | [RuCl₂(η⁶-p-cym)(L2-κN)] | Elemental Analysis, ¹H NMR, ¹³C NMR, IR, HRMS |

Coordination Modes of the Nicotinate and Ether Moieties to Metal Centers

In the coordination of nicotinate esters bearing ether substituents to metal centers, several binding modes are possible. However, spectroscopic evidence for ruthenium(II) complexes of 2-(2-methoxyethoxy)ethyl nicotinate strongly indicates that the ligand coordinates to the ruthenium center exclusively through the nitrogen atom of the pyridine (B92270) ring (κN coordination).

Structural Analysis of Organometallic Complexes Derived from Nicotinate Esters

While crystal structures for complexes of Methyl 6-(2-methoxyethoxy)nicotinate are not available, theoretical modeling using Density Functional Theory (DFT) provides valuable insights into their three-dimensional arrangements. For the analogous neutral complex [RuCl₂(η⁶-p-cym)(L2-κN)], DFT calculations reveal a pseudo-octahedral geometry around the ruthenium(II) center.

In this half-sandwich structure, the p-cymene ligand occupies three facial positions through π-bonding. The optimized structure shows typical bond lengths for such complexes, with the Ru-Cl bond distances calculated to be 2.43 Å and the Ru-N bond length at 2.15 Å. The Ru–C bonds to the p-cymene ring are in the range of 2.23 to 2.29 Å. The bond angles around the ruthenium center, such as the Cl-Ru-Cl angle of 89.4° and the N-Ru-Cl angles of 84.7° and 86.9°, are consistent with a distorted octahedral geometry.

Table 2: Selected Optimized Bond Lengths and Angles for [RuCl₂(η⁶-p-cym)(L2-κN)]

| Parameter | Value |

|---|---|

| Ru-Cl Bond Length | 2.43 Å |

| Ru-N Bond Length | 2.15 Å |

| Ru-C (p-cymene) Bond Lengths | 2.23 - 2.29 Å |

| Cl-Ru-Cl Bond Angle | 89.4° |

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in these coordination compounds. A comparison of the spectra of the free ligand with those of the metal complexes reveals key changes that confirm coordination.

¹H NMR Spectroscopy: In the ¹H NMR spectra of the ruthenium(II) complexes, the resonances of the protons on the p-cymene ligand are readily identified. The signals for the polyethylene oxide chain of the nicotinate ligand are located at chemical shifts between 3.38 and 5.46 ppm. Upon coordination, the proton resonances of the nicotinate group are slightly shifted, which is consistent with the electronic environment being perturbed by the metal center.

¹³C NMR Spectroscopy: The most significant evidence for the metal-ligand interaction comes from the ¹³C NMR spectra. The chemical shifts of the carbon atoms in the pyridine ring, particularly those adjacent to the nitrogen atom, show a downfield shift of approximately 13 ppm upon coordination to the ruthenium(II) center. This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal. In contrast, the chemical shifts of the carbon atoms in the ether chain are not significantly affected, confirming their non-involvement in the coordination.

Table 3: Key Spectroscopic Data for Ruthenium(II) Complexes of 2-(2-methoxyethoxy)ethyl nicotinate (L2)

| Spectroscopic Technique | Key Observation | Interpretation |

|---|---|---|

| ¹H NMR | Slight shifts in nicotinate proton resonances. | Perturbation of the electronic environment upon coordination. |

| ¹³C NMR | ~13 ppm downfield shift for pyridine carbons near N. | Strong evidence for coordination through the pyridine nitrogen. |

Theoretical Studies on the Electronic Structure and Bonding in Coordination Compounds

Theoretical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and bonding within these coordination compounds. For the ruthenium(II) complexes of 2-(2-methoxyethoxy)ethyl nicotinate, DFT calculations at the B3LYP level of theory have been employed to optimize the molecular geometries and to analyze the nature of the intramolecular interactions.

The optimized structures, as previously mentioned, confirm a pseudo-octahedral geometry around the ruthenium center. Furthermore, Natural Bond Orbital (NBO) analysis can be used to identify and quantify the stabilization interactions within the complex. These analyses can reveal details about the donor-acceptor interactions between the ligand and the metal, providing a quantitative measure of the strength of the coordination bond. The high correlation between the theoretically predicted NMR spectra and the experimental data validates the applicability of the chosen level of theory for describing these systems.

The theoretical studies confirm that the primary bonding interaction is the dative covalent bond between the pyridine nitrogen of the nicotinate ester ligand and the ruthenium(II) center. The calculations also help in the unambiguous assignment of the experimental NMR chemical shifts. The electronic structure analysis from DFT can also provide insights into the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the complexes.

Future Research Directions in Methyl 6 2 Methoxyethoxy Nicotinate Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of Methyl 6-(2-methoxyethoxy)nicotinate, while achievable through established esterification and etherification reactions, presents opportunities for significant methodological advancements. Future research will likely prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes. A key area of interest will be the exploration of one-pot or tandem reactions that can construct the molecule from simple precursors in a single, streamlined process. This could involve, for instance, the development of novel catalysts that can facilitate both the ether linkage formation and the esterification of the nicotinic acid backbone in a single reaction vessel.

Furthermore, the application of continuous flow chemistry to the synthesis of this compound is a promising avenue. Flow synthesis offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for seamless scalability. Researchers will likely investigate the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a flow reactor to maximize yield and purity.

Another area ripe for exploration is the use of greener solvents and reagents. The development of synthetic protocols that utilize bio-based solvents or even solvent-free conditions would significantly enhance the sustainability of this compound production. Similarly, the use of milder and more selective reagents will be crucial in minimizing waste and avoiding the need for extensive purification steps.

Exploration of Advanced Spectroscopic Techniques for Fine Structural Details

While standard spectroscopic techniques such as NMR and IR are indispensable for routine characterization, future research will necessitate the application of more advanced methods to elucidate the fine structural details of this compound. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning all proton and carbon signals, providing a detailed map of the molecule's connectivity.

Beyond standard 2D NMR, the use of solid-state NMR could provide invaluable insights into the compound's structure and dynamics in the solid phase. This would be particularly relevant for understanding its crystalline packing and any polymorphic forms that may exist.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy and terahertz (THz) spectroscopy, also hold significant promise. Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for non-polar bonds, and can be used to study intermolecular interactions. THz spectroscopy, on the other hand, is sensitive to low-frequency vibrational modes corresponding to collective motions of the molecule and can provide unique information about its conformational flexibility and crystal lattice vibrations.

High-Level Computational Modeling for Predicting Chemical Behavior

Computational chemistry is poised to play an increasingly important role in understanding and predicting the chemical behavior of this compound. High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to accurately predict a wide range of molecular properties. These include geometric parameters (bond lengths and angles), electronic properties (molecular orbital energies, electrostatic potential), and spectroscopic properties (NMR chemical shifts, IR and Raman vibrational frequencies).

Future computational studies will likely focus on several key areas. Firstly, the conformational landscape of the flexible 2-methoxyethoxy side chain will be a subject of intense investigation. By mapping the potential energy surface, researchers can identify the most stable conformers and understand the energetic barriers to their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Secondly, computational models will be used to predict the reactivity of this compound. By calculating reaction pathways and activation energies, researchers can gain insights into its susceptibility to hydrolysis, oxidation, and other chemical transformations. This predictive power can guide the design of new experiments and the development of more stable derivatives.

Finally, the simulation of its behavior in different solvent environments through molecular dynamics (MD) simulations will provide a dynamic picture of its solvation and intermolecular interactions. This can help in understanding its solubility and how it interacts with other molecules in solution.

Design and Synthesis of Structurally Diversified Nicotinate (B505614) Derivatives

The core structure of this compound serves as an excellent scaffold for the design and synthesis of a diverse library of new compounds. Future research in this area will focus on systematic structural modifications to tune the molecule's physicochemical properties.

One avenue of exploration will be the modification of the ester group. By replacing the methyl group with larger or more functionalized alkyl or aryl groups, researchers can modulate properties such as lipophilicity, steric hindrance, and susceptibility to hydrolysis. For example, the introduction of a long-chain alkyl group could enhance its solubility in non-polar media, while the incorporation of a fluorescent tag could enable its use in imaging applications.

Another key area for diversification is the pyridine (B92270) ring. The introduction of various substituents at different positions on the ring can dramatically alter the molecule's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions. For instance, the introduction of electron-withdrawing groups could increase its electrophilicity, while the introduction of electron-donating groups could have the opposite effect.

The synthesis of these new derivatives will require the development of versatile and robust synthetic methodologies that can tolerate a wide range of functional groups.

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

The study of non-covalent interactions is fundamental to understanding how molecules recognize each other and assemble into larger, ordered structures. For this compound, future research will focus on elucidating the nature and strength of the various non-covalent forces that govern its self-assembly and its interactions with other molecules.

The presence of a pyridine nitrogen, an ester carbonyl group, and ether oxygens provides multiple sites for hydrogen bonding. The investigation of these hydrogen bonding patterns, both in the solid state through X-ray crystallography and in solution through advanced NMR techniques, will be a key research focus.

Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking between the pyridine rings and van der Waals forces, will also play a crucial role in determining the supramolecular architecture. The interplay of these different interactions will be a complex and fascinating area of study.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-(2-methoxyethoxy)nicotinate, and how can yield be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of nicotinic acid derivatives. A standard route involves reacting 6-hydroxynicotinic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) to form the methyl ester, followed by alkoxylation using 2-methoxyethoxy reagents. Key parameters for yield optimization include:

- Temperature : Maintaining 60–80°C during alkoxylation to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .

- Purification : Distillation and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester and alkoxy substituents. For example, the methoxy group typically resonates at δ 3.3–3.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 209.20 (C₁₀H₁₁NO₄) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves byproducts .

Q. What are the key physicochemical properties influencing its handling in laboratory settings?

- Methodological Answer :

- Melting Point : ~99–102°C (varies with purity) .

- Lipophilicity : LogP ≈ 1.8 (calculated), indicating moderate solubility in organic solvents like ethyl acetate .

- Stability : Hydrolytically sensitive under acidic/basic conditions; store in anhydrous environments at 2–8°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models the electron-withdrawing effect of the pyridine ring, predicting preferential substitution at the 2-position .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, revealing that polar solvents stabilize transition states in SN2 mechanisms .

- Contradiction Note : Experimental data (e.g., regioselectivity in alkylation) may conflict with computational predictions due to steric hindrance from the methoxyethoxy group .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀ values for anti-inflammatory activity (e.g., COX-2 inhibition assays) to address variability in potency .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in in vivo vs. in vitro efficacy .

- Structural-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing the methoxyethoxy group with trifluoromethyl alters receptor binding kinetics .

Q. How can reaction conditions be optimized for selective functionalization of the pyridine ring?

- Methodological Answer :

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid deactivation by the ester group .

- Temperature Control : Lower temperatures (0–25°C) favor electrophilic aromatic substitution at the 4-position, while higher temperatures (80°C) promote 2-substitution .

- Additives : Silver salts (Ag₂O) suppress side reactions during halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.